Structural Differentiation: 3-Fluorophenyl vs. Unsubstituted Phenyl Methanesulfonamide in the Benzofuran Series
The target compound incorporates a 3-fluorophenyl group appended to the methanesulfonamide, whereas the closest des-fluoro analog, N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide, bears a simple methylsulfonamide without the aromatic extension. The fluorophenyl moiety introduces additional aromatic π-stacking and halogen-bonding potential, increases lipophilicity, and creates a distinct electrostatic surface that is absent in the des-fluoro comparator [1]. In benzofuran sulfonamide MCL-1 inhibitors, the presence and position of the aromatic sulfonamide substituent (R₁ group in Formula I of the patent) is a critical pharmacophoric element governing binding to the BH3-binding groove of MCL-1 .
| Evidence Dimension | Structural presence of 3-fluorophenyl vs. methyl substituent on sulfonamide |
|---|---|
| Target Compound Data | Contains 3-fluorophenyl methanesulfonamide group (C₁₈H₁₈FNO₃S, MW 347.4) |
| Comparator Or Baseline | N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide (lacks 3-fluorophenyl; predicted MW ~251) |
| Quantified Difference | Molecular weight difference ~96 Da; aromatic ring count increased by 1; fluorine atom count increased by 1 |
| Conditions | In silico structural comparison based on SMILES and InChI identifiers from vendor catalogs |
Why This Matters
The 3-fluorophenyl group provides additional molecular recognition features absent in the des-fluoro analog, which is essential for projects targeting MCL-1 or evaluating benzofuran sulfonamide SAR at the sulfonamide terminus.
- [1] Cheng EH, Jeng P, Ouerfelli O, Hsieh J, Yang G. Phenylsulfonamido-benzofuran derivatives and uses thereof in the treatment of proliferative diseases. US Patent 10,975,051 B2. See Formula I defining R₁ group requirements for MCL-1 binding. View Source
